2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine
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Overview
Description
2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine is an organic compound that belongs to the class of aromatic compounds It features a pyridine ring substituted with a phenyl group that is further substituted with a methyldecyloxy group and an undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the phenyl ether: The reaction between 4-hydroxyphenyl and 6-methyldecyl bromide in the presence of a base such as potassium carbonate to form 4-[(6-Methyldecyl)oxy]phenyl.
Pyridine ring formation: The coupling of the phenyl ether with a pyridine precursor, such as 2-bromo-5-undecylpyridine, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be used to modify the pyridine ring or the phenyl substituents.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzyl alcohols or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have bioactive properties that make it useful in the study of biological systems and processes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine would depend on its specific interactions with molecular targets. For example, if the compound acts as a ligand, it may bind to receptors or enzymes, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(6-Methyldecyl)oxy]phenyl}-5-decylpyridine: Similar structure but with a shorter alkyl chain.
2-{4-[(6-Methyldecyl)oxy]phenyl}-5-dodecylpyridine: Similar structure but with a longer alkyl chain.
2-{4-[(6-Methyldecyl)oxy]phenyl}-5-octylpyridine: Similar structure but with an even shorter alkyl chain.
Uniqueness
The uniqueness of 2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine lies in its specific combination of substituents, which can influence its physical and chemical properties, as well as its potential applications. The length of the alkyl chains and the presence of the methyldecyloxy group can affect the compound’s solubility, reactivity, and interactions with other molecules.
Properties
CAS No. |
111336-38-0 |
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Molecular Formula |
C33H53NO |
Molecular Weight |
479.8 g/mol |
IUPAC Name |
2-[4-(6-methyldecoxy)phenyl]-5-undecylpyridine |
InChI |
InChI=1S/C33H53NO/c1-4-6-8-9-10-11-12-13-16-20-30-21-26-33(34-28-30)31-22-24-32(25-23-31)35-27-17-14-15-19-29(3)18-7-5-2/h21-26,28-29H,4-20,27H2,1-3H3 |
InChI Key |
PNYXDPVHHPEVKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCCC(C)CCCC |
Origin of Product |
United States |
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